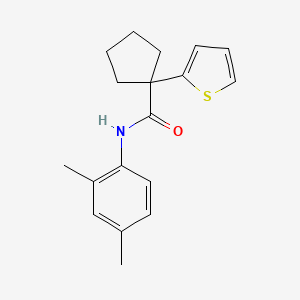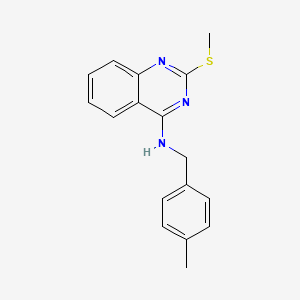
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C17H17N3S and its molecular weight is 295.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Antibacterial Activity
Quinazoline derivatives, including N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. A review by Tiwary et al. (2016) highlights the importance of quinazoline and its derivatives in developing new potential medicinal agents. Specifically, the study mentions the synthesis of novel quinazolinones with antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, indicating the compound's potential in combating antibiotic resistance Tiwary et al., 2016.
Optoelectronic Applications
The versatility of quinazoline derivatives extends beyond medicinal chemistry into the realm of optoelectronics. Research by Lipunova et al. (2018) explores the application of quinazoline derivatives in electronic devices, highlighting their role in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). This indicates the compound's potential utility in creating novel materials for advanced technological applications Lipunova et al., 2018.
Cancer Treatment
The review by Ravez et al. (2015) on quinazoline derivatives as anticancer drugs summarizes the discovery and development of quinazoline compounds for cancer treatment. It emphasizes the wide range of biological properties of quinazolines, including their activity against various cancers, showcasing the potential of this compound in oncology Ravez et al., 2015.
Synthetic Chemistry
The synthesis and chemical properties of quinazolines are of significant interest in the field of synthetic chemistry. Faisal and Saeed (2021) discuss various eco-friendly, atom-efficient, multi-component synthetic strategies for creating quinazoline skeletons, underscoring the importance of developing sustainable and efficient methods for synthesizing compounds like this compound Faisal & Saeed, 2021.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-methylsulfanylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-12-7-9-13(10-8-12)11-18-16-14-5-3-4-6-15(14)19-17(20-16)21-2/h3-10H,11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPJPRNBXJILLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
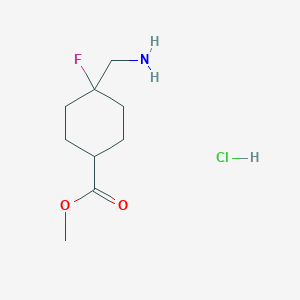
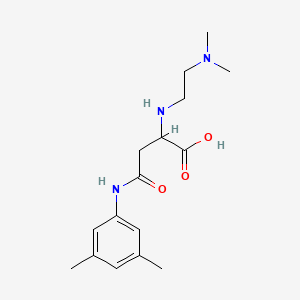
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)
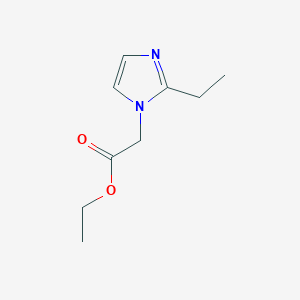
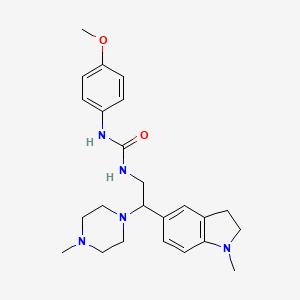
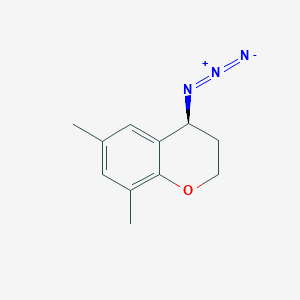
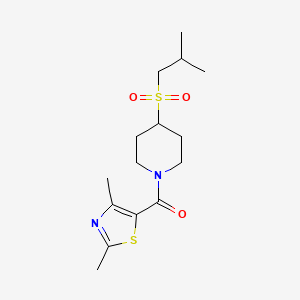
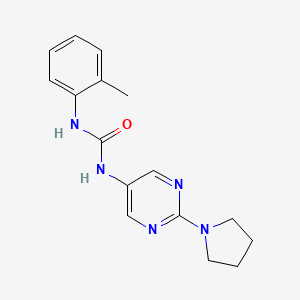
![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)
![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)
